molecular formula C15H19N5O3S2 B2707946 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1421459-38-2

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2707946
CAS No.: 1421459-38-2
M. Wt: 381.47
InChI Key: GMPAUJCFLIBZND-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have been exploring the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents. The creation of these compounds involves reacting precursors with a variety of active methylene compounds, leading to the production of derivatives like pyran, pyridine, pyridazine, pyrazole, and oxazole. Some of these synthesized compounds have demonstrated high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Catalytic Applications in Organic Synthesis

The use of specific sulfonamide derivatives as catalysts has been reported for the synthesis of various heterocyclic compounds, including pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This approach has been highlighted for its advantages such as mild reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).

Development of Sulfonamide Hybrids

Recent advances have shown the combination of sulfonamides with other biologically active heterocycles, leading to the development of sulfonamide hybrids. These hybrids have been pursued for a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The design and synthesis of these compounds focus on integrating sulfonamides with heterocyclic moieties like coumarin, indole, pyridine, and pyrazole, among others, to create novel formulations with enhanced effectiveness (Massah et al., 2022).

Fungicidal Activity against Agricultural Pests

Sulfonamide derivatives have been investigated for their potential fungicidal activity against agricultural pests such as Botrytis cinerea. Novel cyclohexylsulfonamides incorporating thiazole and pyrazole groups have been synthesized and evaluated both in vitro and in vivo. Some of these compounds have shown promising results, displaying significant inhibitory effects against fungal growth and spore germination, suggesting their potential as effective fungicides (Zhang et al., 2019).

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-9-7-10(2)20(18-9)15-17-13(8-24-15)5-6-16-25(21,22)14-11(3)19-23-12(14)4/h7-8,16H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPAUJCFLIBZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=C(ON=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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